4-Cyano-1H-indole-6-carboxylic acid

Chemical Synthesis Purity Analysis Quality Control

Sourcing regioisomerically pure indole building blocks with orthogonal reactive handles often delays medicinal chemistry campaigns. 4-Cyano-1H-indole-6-carboxylic acid solves this by providing a single, well-characterized scaffold with the 4-cyano and 6-carboxylic acid groups precisely positioned for reliable SAR exploration. - Enables parallel library synthesis via amide coupling (6-COOH) and cyano transformations (e.g., tetrazole, amidine). - Consensus Log P 1.27 supports BBB permeability design; indole core targets kinase hinge regions & serotonin receptors. - Supplied with full analytics (HPLC, NMR) ensuring batch-to-batch consistency for reproducible lead optimization.

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
CAS No. 1427502-44-0
Cat. No. B1431307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-1H-indole-6-carboxylic acid
CAS1427502-44-0
Molecular FormulaC10H6N2O2
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)C#N)C(=O)O
InChIInChI=1S/C10H6N2O2/c11-5-7-3-6(10(13)14)4-9-8(7)1-2-12-9/h1-4,12H,(H,13,14)
InChIKeyUEYYLWAXGUNAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-1H-indole-6-carboxylic acid (CAS 1427502-44-0) Procurement and Differentiation Profile


4-Cyano-1H-indole-6-carboxylic acid (CAS: 1427502-44-0) is a heterocyclic indole derivative with the molecular formula C₁₀H₆N₂O₂ and a molecular weight of 186.17 g/mol . This compound is characterized by a cyano group at the 4-position and a carboxylic acid group at the 6-position of the indole core . It serves as a versatile chemical intermediate in the synthesis of bioactive molecules and specialty chemicals, where precise regiochemistry and functional group tolerance are critical for downstream applications .

Why Generic Substitution of 4-Cyano-1H-indole-6-carboxylic acid is Not Feasible for High-Precision Synthesis


The substitution of 4-Cyano-1H-indole-6-carboxylic acid with other cyano-indole carboxylic acids or simple indole-6-carboxylic acid can lead to unpredictable changes in physicochemical properties and biological activity due to the specific substitution pattern. The unique 4-cyano-6-carboxylic acid arrangement imparts distinct electronic properties, hydrogen-bonding capabilities, and steric profiles that are not replicated by other positional isomers or less functionalized analogs . These differences are particularly critical in medicinal chemistry, where small structural variations can drastically alter target binding, pharmacokinetics, and synthetic tractability .

Quantitative Differentiation Guide for 4-Cyano-1H-indole-6-carboxylic acid (CAS 1427502-44-0)


Purity and Quality Control: Vendor-Specified Purity vs. Structural Analogues

4-Cyano-1H-indole-6-carboxylic acid is commercially available with a minimum purity of 95% as confirmed by batch-specific quality control measures including NMR, HPLC, and GC . In contrast, many structural analogues, such as 4-Cyano-1H-indole-3-carboxylic acid (CAS 110811-33-1), are also available at 95% purity, but the specific impurity profiles and batch-to-batch consistency for the 6-carboxylic acid isomer are critical for ensuring reproducible outcomes in complex synthetic sequences .

Chemical Synthesis Purity Analysis Quality Control

Predicted Physicochemical Properties: Lipophilicity and Solubility Comparison with Unsubstituted Indole-6-carboxylic Acid

The presence of the 4-cyano group in 4-Cyano-1H-indole-6-carboxylic acid significantly alters its predicted lipophilicity and aqueous solubility compared to unsubstituted indole-6-carboxylic acid. The predicted consensus Log P (octanol-water partition coefficient) for the target compound is 1.27, while indole-6-carboxylic acid has a predicted Log P of 1.10 . This increased lipophilicity is accompanied by a predicted aqueous solubility (ESOL Log S) of -2.22 (1.13 mg/mL) for the target compound, which is lower than the predicted solubility of indole-6-carboxylic acid (-1.90, 2.02 mg/mL) .

Medicinal Chemistry Drug Design ADME Prediction

Structural Uniqueness: Regioisomeric Distinction and Its Impact on Reactivity

4-Cyano-1H-indole-6-carboxylic acid possesses a unique substitution pattern that differentiates it from regioisomers such as 4-Cyano-1H-indole-3-carboxylic acid (CAS 110811-33-1) and 4-Cyano-1H-indole-2-carboxylic acid (CAS 1369142-21-1) . The 6-carboxylic acid group is positioned on the benzene ring of the indole, whereas the 3- and 2-carboxylic acid isomers have the acid group on the pyrrole ring. This fundamental difference in the electronic environment and steric accessibility of the carboxylic acid moiety can lead to divergent reactivity in coupling reactions and distinct binding interactions with biological targets.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Vendor-Defined Application Domain: Utility as a Kinase Inhibitor Intermediate

Vendor documentation specifies that 4-Cyano-1H-indole-6-carboxylic acid is a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and serotonin receptor modulators . In contrast, the structurally related but less functionalized 4-cyanoindole (CAS 16136-52-0) is described as a more general reactant for preparing tryptophan dioxygenase inhibitors and γ-lactones . The presence of the 6-carboxylic acid handle in the target compound enables direct conjugation to amines, facilitating the construction of more complex drug-like molecules.

Medicinal Chemistry Kinase Inhibitors Pharmaceutical Synthesis

Recommended Application Scenarios for 4-Cyano-1H-indole-6-carboxylic acid in Research and Industrial Settings


Synthesis of Indole-6-carboxamide Kinase Inhibitors

The 6-carboxylic acid group of 4-Cyano-1H-indole-6-carboxylic acid can be readily activated and coupled with a wide range of amines to generate libraries of indole-6-carboxamides. These compounds are of significant interest as potential kinase inhibitors. The 4-cyano group serves as an electron-withdrawing substituent that can modulate the electronic properties of the indole core and participate in key interactions with the kinase hinge region. This scenario is supported by the vendor's specified application of this compound as an intermediate for kinase inhibitors .

Design of CNS-Targeted Serotonergic Agents

The predicted lipophilicity (consensus Log P = 1.27) of 4-Cyano-1H-indole-6-carboxylic acid suggests it may be a suitable scaffold for designing molecules with improved blood-brain barrier permeability . This property, combined with the indole core's known affinity for serotonin receptors, makes it a valuable starting material for the synthesis of novel serotonergic modulators. The vendor's application notes further support its use in serotonin receptor modulator programs .

Construction of Diverse Indole-Focused Compound Libraries

As a building block with two orthogonal reactive handles (the cyano group and the carboxylic acid), 4-Cyano-1H-indole-6-carboxylic acid allows for the parallel synthesis of diverse compound libraries. The carboxylic acid can be used for amide coupling or esterification, while the cyano group can be converted to an amine, amidine, or tetrazole through well-established transformations. This versatility makes it an efficient choice for generating chemical diversity in drug discovery campaigns. Its regioisomeric purity (6-carboxylic acid) is crucial for ensuring that all library members are derived from the same core scaffold .

Development of Fluorescent Probes and Bioconjugates

The indole core is intrinsically fluorescent, and the presence of the cyano group can further modulate its photophysical properties. The 6-carboxylic acid provides a convenient attachment point for linking the indole fluorophore to biomolecules, polymers, or surfaces. This application scenario is particularly relevant for researchers developing novel imaging agents or biosensors. The higher predicted lipophilicity of this compound compared to unsubstituted indole-6-carboxylic acid may also influence its cellular uptake and distribution in biological imaging studies .

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